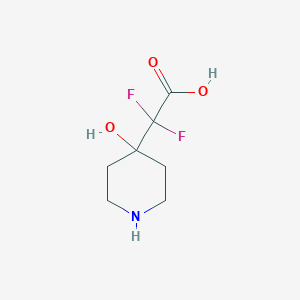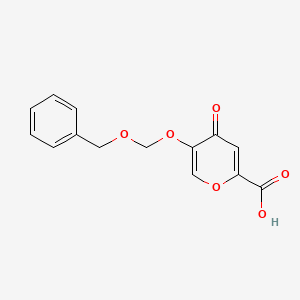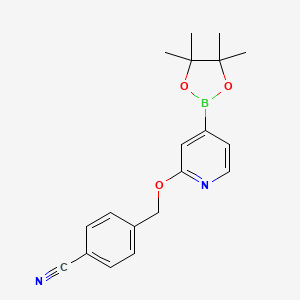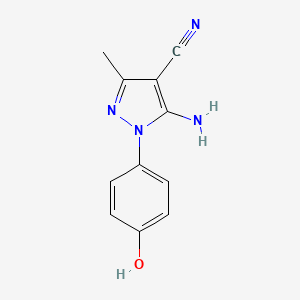![molecular formula C9H8N2OS B13077458 (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine is a compound that belongs to the class of thienopyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine typically involves the condensation of 1-thieno[2,3-b]pyridin-5-yl ethanone with hydroxylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted thienopyridine derivatives.
Aplicaciones Científicas De Investigación
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Thienopyridine derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mecanismo De Acción
The mechanism of action of (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine:
Pyridine Derivatives: Compounds containing the pyridine ring, which exhibit diverse biological activities and are used in various fields.
Thienopyrimidine: Another class of compounds with a fused thieno and pyrimidine ring system, known for their biological activities.
Uniqueness
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine is unique due to its specific structural features and the presence of the hydroxylamine moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H8N2OS |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3/b11-6+ |
Clave InChI |
AXFOQLNYKPITQM-IZZDOVSWSA-N |
SMILES isomérico |
C/C(=N\O)/C1=CN=C2C(=C1)C=CS2 |
SMILES canónico |
CC(=NO)C1=CN=C2C(=C1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13077412.png)





![2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13077461.png)



